
N-(3,5-Difluorobenzyl)-N-methylamine
Overview
Description
N-(3,5-Difluorobenzyl)-N-methylamine is an organic compound with the molecular formula C8H9F2N It is a derivative of benzenemethanamine, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions, and the amine group is methylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Difluorobenzyl)-N-methylamine typically involves the fluorination of benzenemethanamine derivatives. One common method is the reaction of 3,5-difluorobenzyl chloride with methylamine under basic conditions. The reaction proceeds as follows:
Starting Materials: 3,5-difluorobenzyl chloride and methylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The 3,5-difluorobenzyl chloride is added to a solution of methylamine in an appropriate solvent (e.g., ethanol or methanol). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Product Isolation: The product is isolated by extraction with an organic solvent, followed by purification using techniques such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods also incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Difluorobenzyl)-N-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzenemethanamine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
N-(3,5-Difluorobenzyl)-N-methylamine has been investigated for its potential therapeutic effects, particularly as a modulator of ion channels and in the treatment of inflammatory diseases.
Ion Channel Modulation
Research indicates that derivatives of this compound can influence potassium channels, specifically small-conductance calcium-activated potassium channels (SK channels). These channels play a crucial role in regulating neuronal excitability and are targets for treating conditions like epilepsy and pain management. The modulation of these channels can lead to reduced neuronal hyperexcitability, providing a pathway for developing new analgesics or anti-epileptic drugs .
Anti-inflammatory Properties
The compound has shown promise in anti-inflammatory applications. Studies have reported that certain derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. This suggests that this compound could be developed into a therapeutic agent for conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .
Synthesis and Derivative Development
The synthesis of this compound is typically achieved through various organic reactions involving fluorinated benzyl amines. The methodology often emphasizes green chemistry principles to enhance yield while minimizing environmental impact.
Synthetic Pathways
Recent advancements have introduced efficient synthetic routes that utilize environmentally friendly solvents and catalysts. For instance, the use of nanoparticles as catalysts has been documented to improve reaction yields significantly while reducing reaction times .
Synthetic Method | Yield (%) | Conditions |
---|---|---|
Traditional Method | 60 | Standard organic solvents |
Nanoparticle-Catalyzed | 84-97 | Solvent-free conditions |
Case Studies
Several case studies highlight the practical applications of this compound:
Case Study: Pain Management
A study evaluated the efficacy of this compound derivatives in animal models of pain. The results indicated that specific derivatives reduced pain responses significantly compared to control groups, suggesting potential for clinical development as pain relievers .
Case Study: Inflammation Reduction
Another investigation focused on the anti-inflammatory effects of this compound in models of acute inflammation. The findings demonstrated a marked decrease in inflammatory markers and symptoms in treated subjects compared to untreated controls, reinforcing the compound's therapeutic potential .
Mechanism of Action
The mechanism of action of N-(3,5-Difluorobenzyl)-N-methylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites on proteins, modulating their activity. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with target molecules, increasing its potency and specificity.
Comparison with Similar Compounds
N-(3,5-Difluorobenzyl)-N-methylamine can be compared with other similar compounds such as:
Benzenemethanamine, 3,4-difluoro-N-methyl-: Similar structure but with fluorine atoms at the 3 and 4 positions.
Benzenemethanamine, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl-: Contains bromine atoms instead of fluorine and a cyclohexyl group.
Benzenemethanamine, 3,5-difluoro-N-(2-methoxyethyl)-α-methyl-: Contains an additional methoxyethyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which impart distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, making it valuable in various applications.
Biological Activity
N-(3,5-Difluorobenzyl)-N-methylamine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and as an inhibitor of specific kinases. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Molecular Formula: C11H12F2N
- Molecular Weight: 201.22 g/mol
The compound features a difluorobenzyl moiety attached to a methylamine group, which may influence its interaction with biological targets.
This compound has been studied for its role in inhibiting various kinases, particularly G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). These pathways are crucial in cellular signaling related to growth and proliferation.
Key Findings:
- Inhibition of PI3K/Akt Pathway:
- Selectivity for Kinases:
Biological Activity Data
The following table summarizes key biological activities observed in studies involving this compound and its derivatives:
Activity | IC50 (µM) | Target | Remarks |
---|---|---|---|
GRK2 Inhibition | 0.13 | G Protein Kinase | Highly selective compared to other kinases |
PI3Kα Inhibition | 0.77 | Phosphatidylinositol Kinase | Significant reduction in cell growth |
Cytotoxicity against MCF-7 cells | <10 | Breast Cancer Cells | Effective in reducing cell viability |
Case Studies
-
Cancer Cell Lines:
- In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and SCC25 (squamous cell carcinoma). The compound's ability to inhibit cell growth was noted to be significantly higher than standard treatments like methotrexate .
- Xenograft Models:
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural characteristics. Modifications at various positions on the benzene ring or alterations in the amine group have been shown to impact both potency and selectivity towards specific biological targets.
Notable SAR Insights:
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVCYIWPONYGCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238147 | |
Record name | Benzenemethanamine, 3,5-difluoro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90390-28-6 | |
Record name | 3,5-Difluoro-N-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90390-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, 3,5-difluoro-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 3,5-difluoro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(3,5-difluorophenyl)methyl](methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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